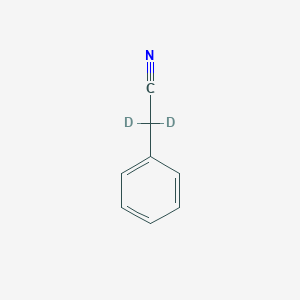

2,2-Dideuterio-2-phenylacetonitril

Übersicht

Beschreibung

2,2-Dideuterio-2-phenylacetonitrile is a deuterated nitrile compound that is closely related to phenylacetonitriles. Its deuterated nature suggests potential utility in various scientific applications, particularly in areas requiring isotopic labeling for tracing, structural determination, or reaction mechanism studies.

Synthesis Analysis

The synthesis of phenylacetonitrile derivatives can involve various methods, including organocatalytic Michael additions and modifications of arylacetonitriles or methyl arylacetates. For example, arylacetonitriles participate in organocatalytic Michael additions to alpha, beta-unsaturated aldehydes, allowing further transformations into valuable lactones or acids (Cid et al., 2010); (Tundo et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(N-methylanilino)-2-phenylsulfanylacetonitrile, reveals potential for diverse chemical reactivity, including electrophilic, nucleophilic, and radical reactions, which could similarly apply to 2,2-Dideuterio-2-phenylacetonitrile (Chen et al., 1994).

Chemical Reactions and Properties

Phenylacetonitriles undergo various chemical reactions, including base-catalyzed additions, radical cyanomethylation/arylation, and amination processes, suggesting that 2,2-Dideuterio-2-phenylacetonitrile could participate in similar reactions, offering pathways to diverse derivatives (Schenker & Druey, 1959); (Pan et al., 2015).

Physical Properties Analysis

The physical properties of phenylacetonitrile derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure and substituents. While specific data on 2,2-Dideuterio-2-phenylacetonitrile is not provided, analogs demonstrate a range of behaviors depending on their functional groups and structural modifications.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of the nitrile group, and susceptibility to hydrolysis or reduction, are central to understanding the behavior of phenylacetonitriles. These characteristics suggest that 2,2-Dideuterio-2-phenylacetonitrile may offer unique reactivity profiles suitable for specialized chemical syntheses or studies (Zhang et al., 2012).

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

In der medizinischen Chemie wird 2,2-Dideuterio-2-phenylacetonitril als Baustein für die Synthese komplexer Moleküle verwendet. Seine deuterierte Natur macht es zu einer wertvollen Verbindung für die Herstellung metabolisch stabilerer Versionen von Therapeutika . Diese Stabilität kann entscheidend sein, um die Halbwertszeit von Medikamenten im Körper zu verlängern und so ihre Wirksamkeit zu erhöhen.

Organische Synthese

This compound: dient als wichtiges Zwischenprodukt in der organischen Synthese. Es wird zur Herstellung verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien . Das Vorhandensein von Deuteriumatomen kann die Reaktionswege und die Kinetik deutlich verändern, was zu selektiveren und kontrollierteren Syntheseprozessen führt.

Analytische Chemie

In der analytischen Chemie wird This compound als interner Standard für die quantitative Analyse verwendet . Aufgrund seiner deuterierten Natur kann es leicht von nicht-deuterierten Verbindungen unterschieden werden, was eine präzise und genaue Messung von Substanzen in komplexen Gemischen ermöglicht.

Arzneimittelforschung

Die Verbindung wird in der Arzneimittelforschung als Tracer oder Marker verwendet, um den Einbau des Phenylacetonitril-Moleküls in potenzielle Arzneimittelkandidaten zu verfolgen . Dies kann zum Verständnis des Metabolismus und der Verteilung von Arzneimitteln in biologischen Systemen beitragen.

Materialwissenschaft

In der Materialwissenschaft wird This compound auf sein Potenzial untersucht, neuartige Materialien zu schaffen. Seine einzigartigen Eigenschaften aufgrund des Vorhandenseins von Deuteriumatomen können zu Materialien mit veränderten physikalischen Eigenschaften führen, wie z. B. erhöhter Beständigkeit gegen Abbau .

Umweltstudien

This compound: wird auf sein Verhalten und seine Auswirkungen in Umweltsystemen untersucht. Es kann als Modellverbindung dienen, um das Umweltschicksal ähnlicher organischer Nitrile zu untersuchen .

Landwirtschaftliche Forschung

In der landwirtschaftlichen Forschung werden Derivate von Phenylacetonitril, zu denen auch This compound gehört, auf ihre Rolle beim Pflanzenwachstum und der Entwicklung untersucht. Sie können verwendet werden, um die Biosynthese von Aromastoffen in Nutzpflanzen zu untersuchen, was Auswirkungen auf die Verbesserung von Geschmack und Duft hat .

Biochemie

Schließlich wird in der Biochemie This compound verwendet, um enzymkatalysierte Reaktionen zu untersuchen, an denen Nitrile beteiligt sind. Es kann helfen, die Mechanismen von Nitrilase-Enzymen zu verstehen, die für die Biotransformation von Nitrilen in wertvolle Säuren wichtig sind .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2,2-Dideuterio-2-phenylacetonitrile (also known as Phenylacetonitrile or PAN) is the olfactory system of predators . It acts as an olfactory aposematic signal, warning predators of the presence of a potentially harmful substance .

Mode of Action

PAN interacts with the olfactory receptors of predators, signaling the presence of a toxic substance . This interaction triggers an aversion response in the predator, deterring them from attacking the organism producing the PAN .

Biochemical Pathways

PAN is biosynthesized from phenylalanine, catalyzed by the enzyme CYP305M2 . When a predator attacks, PAN is converted into hydrogen cyanide (HCN), a highly toxic compound . This conversion is part of the organism’s defense mechanism .

Pharmacokinetics

It is known that the compound has a molecular weight of 11916 g/mol and a density of 1.032 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The conversion of PAN to HCN results in food poisoning in predators . This toxic effect serves as a deterrent, protecting the organism producing the PAN from predation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PAN. For instance, the compound’s boiling point is 233-234ºC , suggesting that it may be volatile at high temperatures. Its flash point is 102ºC , indicating that it may be flammable under certain conditions. These properties should be taken into account when considering the compound’s behavior in different environments.

Eigenschaften

IUPAC Name |

2,2-dideuterio-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSQOBVLVYHIEX-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480783 | |

| Record name | Phenyl(~2~H_2_)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

935-66-0 | |

| Record name | Phenyl(~2~H_2_)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 935-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

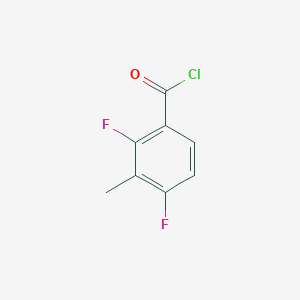

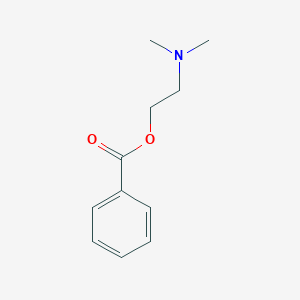

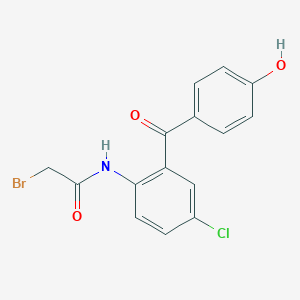

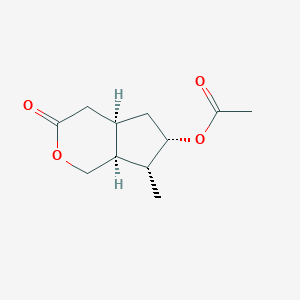

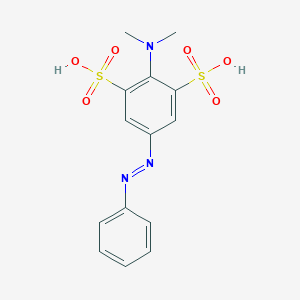

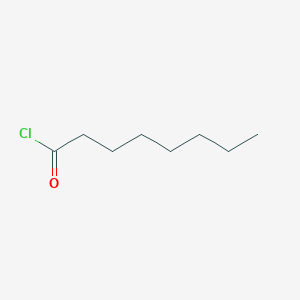

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)

![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)

![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)